molecular formula C19H21Cl2N3S B10923520 4-(3,4-dichlorophenyl)-N-(2-phenylethyl)piperazine-1-carbothioamide

4-(3,4-dichlorophenyl)-N-(2-phenylethyl)piperazine-1-carbothioamide

Cat. No.: B10923520
M. Wt: 394.4 g/mol
InChI Key: PWZLLRLYPZUDEW-UHFFFAOYSA-N
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Description

4-(3,4-DICHLOROPHENYL)-N~1~-PHENETHYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichlorophenyl group and a phenethyl group attached to a tetrahydropyrazinecarbothioamide core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-DICHLOROPHENYL)-N~1~-PHENETHYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of the dichlorophenyl and phenethyl precursors. One common method involves the reaction of 3,4-dichlorophenylamine with phenethyl bromide in the presence of a base such as potassium carbonate. This is followed by the cyclization of the intermediate product with thiourea under acidic conditions to form the final tetrahydropyrazinecarbothioamide structure .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully controlled to minimize by-products and ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-DICHLOROPHENYL)-N~1~-PHENETHYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium methoxide, potassium cyanide, dimethyl sulfoxide.

Major Products

Scientific Research Applications

4-(3,4-DICHLOROPHENYL)-N~1~-PHENETHYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,4-DICHLOROPHENYL)-N~1~-PHENETHYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of monoamine oxidase, resulting in increased levels of neurotransmitters such as serotonin and dopamine. This mechanism is particularly relevant in the context of its potential antidepressant and neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-DICHLOROPHENYL)-N~1~-PHENETHYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .

Properties

Molecular Formula

C19H21Cl2N3S

Molecular Weight

394.4 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)-N-(2-phenylethyl)piperazine-1-carbothioamide

InChI

InChI=1S/C19H21Cl2N3S/c20-17-7-6-16(14-18(17)21)23-10-12-24(13-11-23)19(25)22-9-8-15-4-2-1-3-5-15/h1-7,14H,8-13H2,(H,22,25)

InChI Key

PWZLLRLYPZUDEW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=S)NCCC3=CC=CC=C3

Origin of Product

United States

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